molecular formula C20H17FN2O3S B12445507 N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide CAS No. 327069-51-2

N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B12445507
CAS No.: 327069-51-2
M. Wt: 384.4 g/mol
InChI Key: MHNYWQOXEVSFTE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula C20H17FN2O3SC_{20}H_{17}FN_{2}O_{3}S, exhibits potential therapeutic effects, particularly in the fields of antibacterial and anticancer research. Understanding its biological activity is crucial for exploring its applications in pharmacotherapy.

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes and pathways in biological systems. The presence of a fluorophenyl group enhances its lipophilicity and may improve bioavailability, while the methoxyphenyl moiety contributes to its structural diversity and potential interaction with biological targets.

Antibacterial Activity

Research indicates that sulfonamide derivatives can exhibit significant antibacterial properties. A study involving similar compounds demonstrated that derivatives with fluorine substitutions showed enhanced activity against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves the inhibition of bacterial folate synthesis pathways, crucial for DNA synthesis and cell division.

Compound NameStructureAntibacterial Activity
This compoundStructureEffective against Gram-positive and Gram-negative bacteria
4-Fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamideStructureSignificant reduction in bacterial growth in vitro

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.

Properties

CAS No.

327069-51-2

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C20H17FN2O3S/c1-26-19-10-2-15(3-11-19)14-22-17-8-12-20(13-9-17)27(24,25)23-18-6-4-16(21)5-7-18/h2-14,23H,1H3

InChI Key

MHNYWQOXEVSFTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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